![molecular formula C10H10ClNO2 B1459245 6-(3-Chlorophenyl)morpholin-3-one CAS No. 167848-09-1](/img/structure/B1459245.png)
6-(3-Chlorophenyl)morpholin-3-one
Overview
Description
Synthesis Analysis
The synthesis of morpholin-3-one derivatives, which includes “6-(3-Chlorophenyl)morpholin-3-one”, involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction is carried out in a 50 L reactor with toluene and trifluoroacetic acid .Molecular Structure Analysis
The InChI code for “6-(3-Chlorophenyl)morpholin-3-one” is 1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) .Chemical Reactions Analysis
Morpholines, including “6-(3-Chlorophenyl)morpholin-3-one”, are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a morpholine fungicide, closely related to 6-(3-Chlorophenyl)morpholin-3-one, was analyzed, revealing specific dihedral angles between molecular planes and forming a three-dimensional structure through hydrogen bonds and weak Cl⋯π interactions (Kang et al., 2015).
Anticancer Research
- Novel morpholin-3-one derivatives, including variants of 6-(3-Chlorophenyl)morpholin-3-one, induced apoptosis in A549 lung cancer cells and elevated levels of P53 and Fas proteins, which are crucial in cell growth regulation and apoptosis. These derivatives could be potential candidates for anti-cancer drugs (He et al., 2007).
Antidepressant Pharmacology
- A study synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and observed its potent antidepressant activities in animal models, suggesting its potential for further development in this area (Guo Ya-nan, 2010).
Imaging Trivalent Metal Ions in Living Cells
- A morpholine-type chemsensor incorporating a chlorophenyl unit was developed for imaging trivalent metal ions like Fe3+, Al3+, and Cr3+ in living cells. The sensor, linked with morpholine, targeted lysosomes and exhibited low cytotoxicity, making it an effective tool for cellular studies (Ye et al., 2019).
Synthesis of Complex Organic Compounds
- Research into the synthesis of complex organic compounds involving 6-(3-Chlorophenyl)morpholin-3-one has led to the development of various derivatives with potential pharmaceutical applications. This includes compounds with antibacterial, antifungal, and antitubercular activities (Patel et al., 2003).
Antinociceptive Effects
- Certain derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl) were studied for their antinociceptive effects in mice. These compounds, related to 6-(3-Chlorophenyl)morpholin-3-one, showed promising results in reducing nociception without affecting motor coordination (Listos Joanna et al., 2013).
Safety and Hazards
The safety information for “6-(3-Chlorophenyl)morpholin-3-one” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6-(3-chlorophenyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTVUNGJWARTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)morpholin-3-one | |
CAS RN |
167848-09-1 | |
Record name | 6-(3-chlorophenyl)morpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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